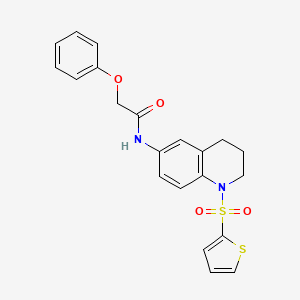
5-(4-chlorophthalazin-1-yl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chlorophthalazin-1-yl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide (CHEMS) is an important synthetic compound that has been used in various scientific research applications. It is a water-soluble compound that is widely used in laboratory experiments and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophthalazin-1-yl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide has been used in various scientific research applications, including the synthesis of a variety of organic compounds, the detection of certain compounds in biological samples, and the study of biochemical and physiological effects. It has also been used in the study of the mechanism of action of drugs and in the synthesis of new drugs.
Wirkmechanismus
The mechanism of action of 5-(4-chlorophthalazin-1-yl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been suggested that it may act as an agonist of certain G-protein coupled receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been suggested that it may have anti-inflammatory and analgesic effects. It may also have an effect on the immune system and may be involved in the regulation of certain hormones.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-chlorophthalazin-1-yl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide has several advantages for laboratory experiments. It is a water-soluble compound, which makes it easy to work with. It is also relatively inexpensive and has a high purity. However, it has some limitations, such as its low solubility in organic solvents, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 5-(4-chlorophthalazin-1-yl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide. These include further studies of its biochemical and physiological effects, the development of new synthesis methods, and the exploration of its potential use in drug development. Additionally, further research into its mechanism of action and its potential therapeutic applications could be beneficial. Finally, further studies of its safety and toxicity should also be undertaken.
Synthesemethoden
5-(4-chlorophthalazin-1-yl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide can be synthesized through a multi-step process. The first step involves the reaction of 4-chlorophthalic anhydride with 2-hydroxyethyl-2-methylbenzene sulfonamide in the presence of a base. This reaction produces a sulfonamide product. The second step involves the reaction of the sulfonamide product with 4-chlorophthalic anhydride in the presence of a base to form this compound. The final step involves the hydrolysis of this compound to form the desired product.
Eigenschaften
IUPAC Name |
5-(4-chlorophthalazin-1-yl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S/c1-11-6-7-12(10-15(11)25(23,24)19-8-9-22)16-13-4-2-3-5-14(13)17(18)21-20-16/h2-7,10,19,22H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLHFDZJLURIDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl)S(=O)(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
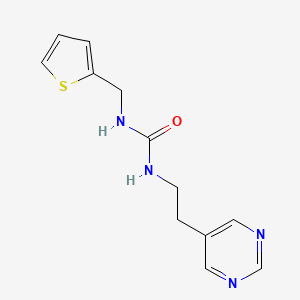
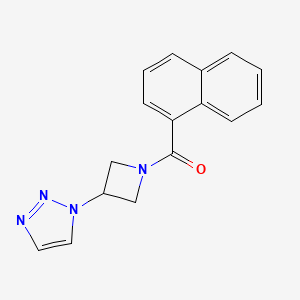
![methyl 2-[[(E)-2-cyano-3-[4-methoxy-3-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2819827.png)
![methyl 2-(2-(6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate](/img/structure/B2819828.png)
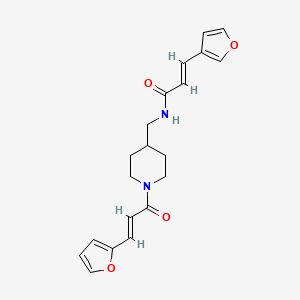

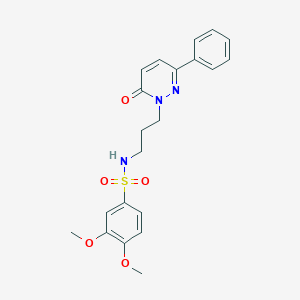
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2819838.png)
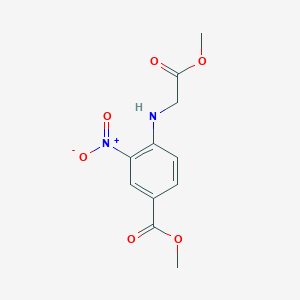
![1-(4-Chlorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2819840.png)
![6-{[2-(2,4,6-Trichlorophenyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2819842.png)
![(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2819843.png)
